molecular formula C9H13NO3.ClH<br>C9H14ClNO3 B1671499 Epinephrine Hydrochloride CAS No. 55-31-2

Epinephrine Hydrochloride

Cat. No.: B1671499
CAS No.: 55-31-2
M. Wt: 219.66 g/mol
InChI Key: ATADHKWKHYVBTJ-FVGYRXGTSA-N
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Mechanism of Action

Target of Action

Epinephrine hydrochloride, also known as adrenaline, primarily targets both alpha (α) and beta (β) adrenergic receptors found in the body . These receptors are part of the sympathetic nervous system, which is involved in the body’s “fight-or-flight” response .

Mode of Action

Epinephrine interacts with its targets to induce a variety of physiological changes. By acting on alpha receptors, it constricts blood vessels to help maintain blood pressure and heart function . Through its action on beta receptors, it relaxes the smooth muscle in the airways of the lungs to help relieve shortness of breath and wheezing . Epinephrine may also relax smooth muscles of the stomach, intestine, uterus, and urinary bladder to relieve symptoms in the digestive or urinary tracts .

Biochemical Pathways

Epinephrine is regulated in part through its biosynthesis catalyzed by the final enzyme in the catecholamine pathway, phenylethanolamine N-methyltransferase (PNMT) . PNMT expression, in turn, is controlled through hormonal and neural stimuli, which exert their effects on gene transcription through protein stability .

Pharmacokinetics

Epinephrine’s pharmacokinetics involve rapid onset of action and a short half-life . It is metabolized in the adrenergic synapse by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) . The protein binding of epinephrine is around 15-20% . The metabolites of epinephrine are excreted in urine .

Action Environment

The action of epinephrine can be influenced by various environmental factors. For instance, the stability of ready-to-use epinephrine injection solution in glass vials has been shown to be affected by storage conditions . Furthermore, the presence of certain toxic cations can influence the solution behavior of epinephrine .

Biochemical Analysis

Biochemical Properties

Epinephrine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It acts by binding to a variety of adrenergic receptors, including the major subtypes α1, α2, β1, β2, and β3 . Epinephrine’s binding to these receptors triggers several metabolic changes . It has a dose-dependent response on alpha and beta receptors that leads to different pharmacological effects in the body .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it increases heart rate and contractility, raises blood sugar, and plays a role in metabolism, attention, focus, panic, and excitement .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It works by activating both alpha and beta receptors found in the body in response to a severe allergy (called anaphylaxis). By acting on alpha receptors, it constricts blood vessels to help maintain blood pressure and heart function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, a study showed that with the first epinephrine dose during cardiopulmonary resuscitation (CPR), cerebral blood flow and cerebral tissue oxygenation increased by >10%. The effects of epinephrine on cerebral blood flow and cerebral tissue oxygenation decreased with subsequent doses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in dogs undergoing cardiac resuscitation, a high-dose (0.1-0.2 milligrams per kilogram) or low-dose (0.01-0.02 milligrams per kilogram) can be administered by intravenous, intratracheal, or intraosseous injection .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is rapidly inactivated mainly by enzymic transformation to metanephrine or normetanephrine, either of which is then conjugated and excreted in the urine in the form of both sulfates and glucuronides .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is thought to communicate with the central nervous system and stress circuitry by activating vagal nerve β-adrenergic receptors to release norepinephrine .

Subcellular Localization

It is known that epinephrine is produced specifically in the adrenal medulla, where the amino acid tyrosine is transformed through a series of reactions to norepinephrine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Epinephrine hydrochloride can be synthesized through several chemical routes. One common method involves the reduction of 3,4-dihydroxyacetophenone to 3,4-dihydroxyphenyl-2-propanol, followed by methylation to form epinephrine. The final step involves the reaction of epinephrine with hydrochloric acid to produce this compound .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical synthesis processes. The production involves strict control of reaction conditions, such as temperature, pH, and reaction time, to ensure high purity and yield. The final product is typically purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

Epinephrine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Adrenochrome

    Reduction: Reduced epinephrine derivatives

    Substitution: Various epinephrine derivatives with substituted hydroxyl groups

Comparison with Similar Compounds

Epinephrine hydrochloride is often compared with other catecholamines, such as norepinephrine and dopamine. While all three compounds act on adrenergic receptors, epinephrine has a broader range of effects due to its action on both alpha and beta receptors . Norepinephrine primarily acts on alpha receptors, leading to vasoconstriction, while dopamine acts on dopamine receptors and has a more limited role in the sympathetic nervous system .

Similar Compounds

This compound stands out due to its potent and rapid action in emergency medical situations, making it a critical drug in life-saving interventions .

Properties

IUPAC Name

4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9-13H,5H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATADHKWKHYVBTJ-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C1=CC(=C(C=C1)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3.ClH, C9H14ClNO3
Record name EPINEPHRINE HYDROCHLORIDE
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DSSTOX Substance ID

DTXSID1020568
Record name l-Epinephrine hydrochloride
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Molecular Weight

219.66 g/mol
Source PubChem
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Physical Description

Crystals. Used medically as a cardiostimulant.
Record name EPINEPHRINE HYDROCHLORIDE
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CAS No.

55-31-2
Record name EPINEPHRINE HYDROCHLORIDE
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Record name (-)-Epinephrine hydrochloride
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Record name Epinephrine hydrochloride
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Record name EPINEPHRINE HYDROCHLORIDE
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Melting Point

315 °F (NTP, 1992)
Record name EPINEPHRINE HYDROCHLORIDE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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